REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([CH3:7])=[CH:5][N:6]=1.C([Li])CCC.Cl[C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][N:15]=1.CCOC(C)=O>C1COCC1.CCOCC.[Cl-].[Zn+2].[Cl-].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:20][C:18]1[CH:17]=[CH:16][N:15]=[C:14]([C:2]2[S:3][C:4]([CH3:7])=[CH:5][N:6]=2)[CH:19]=1 |f:6.7.8,9.10.11.12|
|
Name
|
|
Quantity
|
42 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
2.74 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 10 mL Schlenk flask equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t. (
|
Type
|
CUSTOM
|
Details
|
using a r.t.
|
Type
|
STIRRING
|
Details
|
with stirring for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was placed in a 60° C.
|
Type
|
TEMPERATURE
|
Details
|
heating block
|
Type
|
STIRRING
|
Details
|
with stirring for 2.25 h
|
Duration
|
2.25 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was transfered to a 125 mL separatory funnel
|
Type
|
WASH
|
Details
|
The solution was washed with sat. aq. NaHCO3 (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted with EtOAc (25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an orange residue
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=NC=C1)C=1SC(=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |